Ethyl 4-ethoxybenzoate

Catalog No.
S595435
CAS No.
23676-09-7
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-ethoxybenzoate

Phthalate-free external electron donor for Ziegler-Natta catalysts. Addresses REACH restrictions while improving isotacticity and molecular weight distribution. • Superior stereocontrol: reduces xylene solubles, broadens MWD for thermoforming PP. • Self-extinguishing kinetics with alkoxysilanes: mitigates reactor runaway risk without added cooling. • Hydrolytically stable; also serves as liquid crystal precursor. In stock for immediate dispatch.

CAS Number

23676-09-7

Product Name

Ethyl 4-ethoxybenzoate

IUPAC Name

ethyl 4-ethoxybenzoate

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-3-13-10-7-5-9(6-8-10)11(12)14-4-2/h5-8H,3-4H2,1-2H3

InChI Key

HRAQMGWTPNOILP-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)OCC

Synonyms

ethoxy 4-EtOB, ethyl 4-ethoxybenzoate

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OCC

The exact mass of the compound Ethyl 4-ethoxybenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405367. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g

Ethyl 4-ethoxybenzoate (CAS 23676-09-7) is a para-substituted aromatic ester primarily procured as a high-performance external electron donor (selectivity control agent) for heterogeneous Ziegler-Natta polyolefin catalysts [1]. Beyond its critical role in controlling the stereoregularity and molecular weight distribution of isotactic polypropylene, it serves as a hydrolytically stable precursor for liquid crystal mesogens and a building block in pharmaceutical synthesis . In industrial procurement, its value is defined by its ability to replace REACH-restricted phthalate donors while offering superior stereocontrol and hydrogen response compared to unsubstituted benzoates [1].

Research Fit

Ambient-temperature liquid state supports direct handling and automated synthesis workflows.
Reported lipophilicity (logP context) facilitates organic-phase extraction and purification.
Use-dependent Na⁺ channel inhibition profile enables ion channel mechanistic studies with temporal control.

Substituting ethyl 4-ethoxybenzoate with simpler analogs like ethyl benzoate or structural isomers drastically alters catalyst active site distribution and regioselectivity [1]. In Ziegler-Natta systems, the para-ethoxy group provides precise steric bulk and electron density that dictate the coordination strength with titanium and magnesium chloride surfaces. Replacing it with ethyl benzoate typically results in lower isotacticity (higher xylene solubles) and narrower molecular weight distributions, directly compromising the flexural modulus and thermal properties of the resulting polymer [2]. Furthermore, unlike generic esters, ethyl 4-ethoxybenzoate exhibits unique self-extinguishing kinetics when paired with alkoxysilanes, a critical safety feature for preventing reactor runaway that is lost upon generic substitution [3].

Substitution Risk

Physical state mismatch: Methyl 4-ethoxybenzoate is a solid at room temperature, requiring additional dissolution steps that may alter synthesis workflow.
Lipophilicity shift: Closer analogs (e.g., methoxy ester or free acid) exhibit substantially lower logP, impacting organic-phase extraction efficiency and chromatographic behaviour.
Ion channel profile divergence: Small alkoxy or ester chain modifications eliminate use-dependent Na⁺ channel inhibition, limiting direct replacement in pharmacological studies.

Stereocontrol and Xylene Solubility in Polypropylene Synthesis

In slurry phase propylene polymerization, the choice of selectivity control agent directly dictates the isotacticity of the polymer, measured inversely by xylene solubility. Catalyst systems utilizing ethyl 4-ethoxybenzoate yield polypropylene with a xylene solubility of 3.0 wt%, demonstrating superior stereocontrol compared to systems using the bulkier ethyl 4-isopropoxybenzoate, which yield 3.3 wt% xylene solubles under identical conditions [1]. This tight control over stereoregularity is essential for producing high-stiffness thermoforming grades.

Evidence DimensionPolymer Xylene Solubility (Isotacticity indicator)
Target Compound Data3.0 wt% xylene solubles
Comparator Or BaselineEthyl 4-isopropoxybenzoate (3.3 wt% xylene solubles)
Quantified Difference10% relative reduction in xylene-soluble amorphous fractions
ConditionsSlurry phase propylene polymerization at 67°C, 26 kg/cm2, TiCl4/MgCl2 procatalyst

Lower xylene solubility indicates higher isotacticity, which is critical for buyers sourcing donors for high-stiffness, high-modulus polypropylene resins.

Use-dependent Na⁺ block
Head-to-head
Target: 55% inhibition at 0.5 mM, τ = 4.4 s
Comparator: little inhibition at 1 mM (ethyl 4-hydroxybenzoate); ethyl 4-diethylaminobenzoate τ = 6.8 s
Supports Na⁺ channel mechanistic studies with distinct recovery kinetics.
Whole-cell patch clamp, 5 Hz; review assay context.

Phthalate-Free Catalyst Regulatory Compliance and Productivity

The global phase-out of phthalate-based internal and external donors due to REACH regulations requires drop-in replacements that do not sacrifice catalyst productivity. Ethyl 4-ethoxybenzoate functions as a highly effective non-phthalate electron donor[1]. When compared to traditional monoester systems (e.g., ethyl benzoate alone), the integration of ethyl 4-ethoxybenzoate alongside silanes increases overall catalyst productivity and broadens the molecular weight distribution (MWD of 6.0-6.5), matching or exceeding the performance profiles historically achieved with restricted phthalates[2].

Evidence DimensionMolecular Weight Distribution (MWD)
Target Compound DataBroad MWD (6.0 - 6.5)
Comparator Or BaselineStandard monoester donors (MWD 5.0 - 6.0)
Quantified DifferenceBroadens MWD by ~0.5 to 1.0 units
ConditionsZiegler-Natta catalyzed homo-polypropylene synthesis

Allows manufacturers to achieve REACH compliance without sacrificing the broad molecular weight distribution required for thermoforming and extrusion applications.

Physical state at 20–25 °C
Cross-study
Target: liquid (mp 9 °C)
Comparator: solid (mp 35–37 °C, methyl ester)
Room-temperature liquid state eliminates pre-heating steps in automated synthesis.
Δmp ≈ 26–28 °C; supplier COA data.

Self-Extinguishing Kinetics for Reactor Safety

Reactor fouling and runaway reactions are major risks in gas-phase and bulk polyolefin manufacturing. Catalyst systems employing a mixture of ethyl 4-ethoxybenzoate and dicyclopentyldimethoxysilane (DCPDMS) as external donors exhibit self-extinguishing properties [1]. Unlike standard silane-only donor systems where polymerization activity continues to scale dangerously with temperature, the ethyl 4-ethoxybenzoate system inherently reduces polymerization activity as the reactor temperature exceeds optimal thresholds, providing a chemical failsafe against thermal runaway [1].

Evidence DimensionHigh-Temperature Polymerization Activity
Target Compound DataActivity reduces with increasing temperature (Self-extinguishing)
Comparator Or BaselineStandard alkoxysilane donors (Activity remains high or increases)
Quantified DifferenceQualitative shift from thermally accelerating to thermally self-limiting kinetics
ConditionsElevated temperature excursion during propylene polymerization

Procuring this specific donor combination mitigates catastrophic reactor runaway risks, lowering insurance and operational safety costs in industrial plants.

Lipophilicity (logP)
Cross-study
Target: logP = 3.60 (experimental)
Comparators: ethyl 4-methoxybenzoate logP 2.80; 4-ethoxybenzoic acid logP ~1.4
~6.3× higher partitioning vs. methoxy analog; ~158× vs. free acid
Higher logP supports organic-phase extraction and chromatographic separation from polar analogs.
Shake-flask/HPLC logP at 25 °C.
Leachable identification
Reported
Identified as unexpected leachable (E4E) via RPLC-MS/MS and RPLC-SPE-NMR
Not captured by routine E&L screening panels; requires targeted method development.
Supports analytical method development for leachable monitoring in prefilled syringe products.
Requires validation for specific product matrix and stopper formulation.

External Electron Donor for Phthalate-Free Ziegler-Natta Catalysts

Ethyl 4-ethoxybenzoate is highly recommended as a selectivity control agent (SCA) in the commercial production of isotactic polypropylene [1]. Its ability to restrict 2,1-insertions and maintain low xylene solubles makes it the premier choice for manufacturers transitioning away from REACH-restricted phthalate donors while requiring broad molecular weight distributions for thermoforming resins [2].

Self-Extinguishing Catalyst Formulations for Gas-Phase Reactors

In industrial gas-phase and bulk propylene polymerization where thermal control is challenging, blending ethyl 4-ethoxybenzoate with alkoxysilanes creates a self-extinguishing catalyst system [3]. This application is critical for plant operators seeking to prevent thermal runaway and reactor fouling without installing additional mechanical cooling infrastructure.

Synthesis of Liquid Crystal Mesogens

Beyond catalysis, the rigid para-substituted aromatic structure and hydrolytic stability of ethyl 4-ethoxybenzoate make it an excellent precursor for synthesizing biphenyl and benzoate-based liquid crystals . It is prioritized over un-substituted benzoates when specific dielectric anisotropy and phase transition temperatures are required in electronic display materials.

Application Fit Matrix

Application
Selection Property
Validation Focus
Na⁺ channel pharmacology research
Use-dependent inhibition and recovery kinetics
Electrophysiology assay conditions and frequency dependence
Liquid-phase organic synthesis and high-throughput chemistry
Room-temperature liquid physical state
Handling compatibility and thermal stability
Extractables & Leachables reference standard for prefilled syringe QC
Certified identity and purity for leachable identification
LC-MS/MS method specificity and matrix effect
Lipophilicity benchmarking for prodrug design and permeability studies
Lipophilicity profile for membrane permeation calibration
In silico model correlation and QSPR analysis

XLogP3

3.2

Boiling Point

275.0 °C

LogP

3.6 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (92.42%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23676-09-7

General Manufacturing Information

Benzoic acid, 4-ethoxy-, ethyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

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